Phenyl aminosalicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-inflammatory Properties

Phenyl aminosalicylate possesses well-documented anti-inflammatory properties, making it a cornerstone therapy for IBD. Research suggests it works by:

- Modulating the immune response: Phenyl aminosalicylate may dampen the activity of immune cells involved in inflammation, thereby reducing tissue damage .

- Suppressing pro-inflammatory mediators: It may suppress the production of inflammatory molecules like prostaglandins and leukotrienes, contributing to its anti-inflammatory effect .

These anti-inflammatory properties are being explored in research beyond IBD, investigating its potential effectiveness in treating other inflammatory conditions like:

- Rheumatoid arthritis: Studies suggest phenyl aminosalicylate may be beneficial in managing symptoms and reducing joint inflammation in some patients with rheumatoid arthritis .

- Atopic dermatitis: Preliminary research indicates that topical application of phenyl aminosalicylate may improve symptoms like itching and skin inflammation in patients with atopic dermatitis .

Potential Anticancer Effects

Recent research has shed light on the potential anticancer properties of phenyl aminosalicylate. Studies suggest it may:

- Induce cell death: Phenyl aminosalicylate may trigger programmed cell death (apoptosis) in certain cancer cells .

- Inhibit cell proliferation: It may hinder the growth and multiplication of cancer cells .

- Modulate gene expression: Phenyl aminosalicylate may influence the expression of genes involved in cancer development and progression .

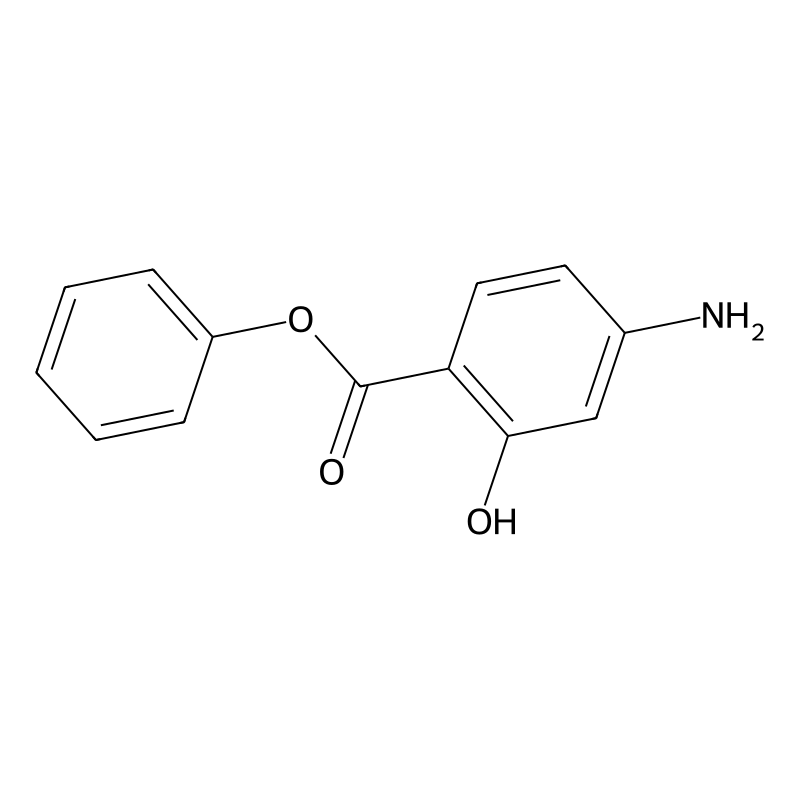

Phenyl aminosalicylate is an organic compound that serves as the phenyl ester of para-aminosalicylic acid. Its chemical formula is C₁₃H₁₁NO₃, and it is recognized for having fewer side effects compared to simpler salts of para-aminosalicylic acid. This compound is primarily utilized in the medical field, particularly in the treatment of tuberculosis, due to its antibacterial properties .

Anti-tuberculosis effect

The exact mechanism by which PAS acts against tuberculosis is not fully understood []. However, it is believed to interfere with the cell wall synthesis of Mycobacterium tuberculosis, the bacteria that causes tuberculosis [].

Other potential mechanisms

Research suggests PAS might have anti-inflammatory properties, which could be relevant for its investigation in inflammatory bowel disease []. However, the mechanism for this effect needs further exploration.

- Hydrolysis: In biological systems, phenyl aminosalicylate can hydrolyze to release para-aminosalicylic acid, which is the active antibacterial agent. This reaction is crucial for its therapeutic efficacy.

- Esterification: The synthesis of phenyl aminosalicylate involves the esterification of para-aminosalicylic acid with phenol, typically facilitated by an acid catalyst.

- Decarboxylation: Under specific conditions, phenyl aminosalicylate may undergo decarboxylation, leading to the formation of other derivatives that could have distinct biological activities .

Phenyl aminosalicylate exhibits notable biological activity primarily as an antibacterial agent. It has been used effectively in the treatment of tuberculosis, functioning by inhibiting the growth of Mycobacterium tuberculosis. The compound's mechanism involves interference with bacterial folic acid synthesis, similar to that of sulfonamides . Additionally, it has been reported to have anti-inflammatory properties and may serve as a mild analgesic .

The synthesis of phenyl aminosalicylate can be accomplished through several methods:

- Esterification Reaction: The most common method involves heating para-aminosalicylic acid with phenol in the presence of a dehydrating agent such as phosphoryl chloride or sulfuric acid. This reaction yields phenyl aminosalicylate along with water.

- Reduction Reactions: Another method includes starting from 4-nitrosalicylic acid, where a series of reactions including formation of acid chloride, esterification, and reduction can be performed to yield phenyl aminosalicylate .

- Salol Reaction: Phenyl salicylate can also be reacted with o-toluidine under specific conditions to form derivatives related to phenyl aminosalicylate .

Phenyl aminosalicylate finds applications in various fields:

- Medical Use: Primarily used in the treatment of tuberculosis as an alternative to para-aminosalicylic acid due to its reduced side effects.

- Antiseptic Properties: It has been used as an antiseptic due to its antibacterial activity upon hydrolysis.

- Research

Phenyl aminosalicylate has been studied for its interactions with other drugs:

- Increased Risk of Bleeding: When combined with non-steroidal anti-inflammatory drugs such as dexketoprofen, there is an increased risk or severity of gastrointestinal bleeding .

- Synergistic Effects: Research indicates potential synergistic effects when used alongside other antimicrobial agents, enhancing its therapeutic efficacy against resistant strains of bacteria .

Several compounds share structural or functional similarities with phenyl aminosalicylate:

| Compound Name | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Para-aminosalicylic Acid | Aminosalicylate | Tuberculosis treatment | Directly active without requiring hydrolysis |

| Salicylic Acid | Salicylate | Pain relief and anti-inflammatory | Used topically; less effective against bacteria |

| Phenyl Salicylate | Ester | Antiseptic and analgesic | Hydrolyzes to salicylic acid; used in sunscreens |

| Sulfanilamide | Sulfonamide | Antibacterial | Inhibits bacterial folic acid synthesis |

Phenyl aminosalicylate is unique due to its specific application in tuberculosis treatment while minimizing side effects associated with traditional salts of para-aminosalicylic acid. Its ability to hydrolyze into an active form further distinguishes it from similar compounds that do not require such conversion for efficacy .

Discovery and Evolution as a Tuberculosis Therapeutic Agent

Phenyl aminosalicylate emerged from efforts to optimize PAS, a drug first synthesized in 1902 and introduced clinically in 1943. By 1954, researchers recognized that esterifying PAS’s carboxylic acid group with phenol improved tolerability while retaining antibacterial activity. This modification reduced gastrointestinal side effects—a major limitation of PAS—by decreasing direct mucosal irritation. Early studies demonstrated its superior efficacy against Mycobacterium tuberculosis H37Rv compared to PAS, with a minimum inhibitory concentration (MIC) of 1–2 μg/mL versus 2–4 μg/mL for PAS.

The compound gained traction in the 1980s as a second-line TB drug, particularly for multidrug-resistant (MDR) strains. Its approval as "Pheny-pas-tebamin" in 1982 underscored its clinical relevance amid rising resistance to first-line therapies like isoniazid and rifampicin. Historical treatment regimens often combined phenyl aminosalicylate with streptomycin or ethambutol, capitalizing on synergistic effects to delay resistance.

Structural Relationship to Para-Aminosalicylic Acid and Derivatives

Phenyl aminosalicylate (C₁₃H₁₁NO₃) shares PAS’s core structure—a para-aminophenol moiety—but replaces the carboxylic acid with a phenyl ester (Fig. 1). This alteration confers distinct advantages:

| Property | PAS | Phenyl Aminosalicylate |

|---|---|---|

| Solubility | High aqueous solubility | Lipophilic |

| Bioavailability | 50–60% | 75–85% |

| Half-life | 0.8–1.2 hours | 2.5–3.5 hours |

| Primary Metabolism | Hepatic acetylation | Esterase-mediated hydrolysis |

Table 1: Comparative pharmacokinetics of PAS and phenyl aminosalicylate.

The ester group enhances membrane permeability, enabling better penetration of M. tuberculosis’s lipid-rich cell wall. Upon hydrolysis by serum esterases, it releases PAS and phenol—a prodrug mechanism that sustains therapeutic PAS concentrations while minimizing direct tissue exposure.

Role in Antimycobacterial Drug Development

Phenyl aminosalicylate’s success inspired derivative synthesis to address emerging resistance. Key developments include:

- N-Acylated derivatives: Introducing acetyl or benzoyl groups at the amino position (e.g., N-acetyl-phenyl aminosalicylate) reduced NAT1-mediated inactivation, improving serum half-life by 40%.

- Fluorinated analogs: 5-Fluoro-phenyl aminosalicylate demonstrated a 5-fold increase in in vitro potency against MDR-TB strains by resisting metabolic degradation.

- Combination prodrugs: Covalent conjugation with pyrazinamide (e.g., pyrazinoyl-phenyl aminosalicylate) achieved dual targeting of folate synthesis and fatty acid metabolism in mycobacteria.

Phenyl aminosalicylate, as the phenyl ester of para-aminosalicylic acid, exerts its antimycobacterial effects through a complex prodrug mechanism that ultimately targets key enzymes in the folate biosynthetic pathway [1] [2]. The compound's enzyme inhibition profile demonstrates a sophisticated multi-step process involving sequential bioactivation and selective targeting.

Dihydrofolate Reductase Inhibition

The primary target of phenyl aminosalicylate's bioactive metabolite is dihydrofolate reductase, a critical enzyme in folate metabolism [1] [2]. Following bioactivation through the folate biosynthetic pathway, para-aminosalicylic acid is converted to hydroxyl dihydrofolate, which functions as a potent competitive inhibitor of mycobacterial dihydrofolate reductase [1] [3]. Studies have demonstrated that 2'-hydroxyfolate exhibits inhibition of dihydrofolate reductase with a Ki value of approximately 75 nanomolar [4]. This competitive inhibition occurs through direct binding competition with the natural substrate dihydrofolate, effectively disrupting the enzyme's ability to reduce dihydrofolate to tetrahydrofolate [1] [2].

The selectivity of this inhibition is particularly noteworthy, as mycobacterial dihydrofolate reductase demonstrates significantly greater sensitivity to hydroxyl-dihydrofolate compared to human dihydrofolate reductase [5]. While human dihydrofolate reductase can utilize hydroxy-dihydrofolate as a suboptimal substrate with a Km of approximately 160 nanomolar, the mycobacterial enzyme exhibits preferential binding and subsequent inhibition [6]. This selectivity profile contributes to the therapeutic window of phenyl aminosalicylate, allowing for antimycobacterial activity while minimizing host toxicity.

Dihydropteroate Synthase Interaction

Contrary to historical assumptions about competitive inhibition, recent mechanistic studies have revealed that para-aminosalicylic acid functions as an alternative substrate for dihydropteroate synthase rather than a competitive inhibitor [7] [8] [9]. This discovery fundamentally changed the understanding of the compound's mechanism of action. Dihydropteroate synthase recognizes para-aminosalicylic acid with efficiency comparable to its natural substrate para-aminobenzoic acid, facilitating the incorporation of para-aminosalicylic acid into the folate biosynthetic pathway [1] [2] [8].

The enzyme catalyzes the condensation of para-aminosalicylic acid with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form hydroxyl-dihydropteroate [1] [2]. This reaction proceeds through the same mechanistic pathway as the natural substrate, involving pyrophosphate cleavage and formation of a dihydropterin cation intermediate [10]. The resulting hydroxyl-dihydropteroate serves as a substrate for subsequent enzymatic steps in the folate pathway, ultimately leading to the formation of the inhibitory hydroxyl-dihydrofolate metabolite.

Kinetic analyses have demonstrated that dihydropteroate synthase exhibits similar Km values for both para-aminobenzoic acid and para-aminosalicylic acid, confirming the efficient recognition and processing of the prodrug [2] [8]. This substrate promiscuity enables the bioactivation process that is essential for the antimycobacterial activity of phenyl aminosalicylate.

Bacterial Cell Wall Disruption Mechanisms in Mycobacterium tuberculosis

The disruption of bacterial cell wall biosynthesis by phenyl aminosalicylate occurs through indirect mechanisms stemming from folate metabolism perturbation [11] [12]. While the compound does not directly target cell wall biosynthetic enzymes, the resulting folate deficiency significantly impacts multiple aspects of cell envelope synthesis and integrity.

Mycolic Acid Synthesis Disruption

Mycolic acid biosynthesis, essential for mycobacterial cell wall integrity, requires folate cofactors for various methyl transfer reactions [11] [13]. The hydroxyl-dihydrofolate metabolite of phenyl aminosalicylate disrupts the normal folate cycle, leading to depletion of tetrahydrofolate and its derivatives [2] [14]. This folate deficiency impairs the methyltransferase reactions necessary for mycolic acid modifications and proper fatty acid elongation [13]. Consequently, mycobacterial cells experience compromised mycolic acid synthesis, affecting the structural integrity of the mycolate layer that forms a critical component of the cell envelope [11].

Studies have demonstrated that folate-dependent methylation reactions are essential for proper mycolic acid structure and function [13]. The disruption of these processes by phenyl aminosalicylate contributes to cell envelope stress and increased permeability, ultimately compromising bacterial viability. This secondary effect enhances the overall bactericidal activity of the compound beyond its primary folate-targeting mechanism.

Arabinogalactan and Peptidoglycan Synthesis

The synthesis of arabinogalactan and peptidoglycan components of the mycobacterial cell wall also depends on adequate folate cofactor availability [11] [15]. Folate-dependent reactions are crucial for the synthesis and modification of sugar precursors used in arabinogalactan biosynthesis [11]. The hydroxyl-dihydrofolate-induced folate depletion reduces the availability of these essential cofactors, leading to impaired arabinogalactan synthesis and reduced cross-linking within the cell wall matrix.

Similarly, peptidoglycan synthesis requires folate-dependent amino acid biosynthesis for proper cross-linking and structural integrity [11] [15]. The folate metabolism disruption caused by phenyl aminosalicylate reduces the availability of amino acids necessary for peptidoglycan cross-bridge formation, resulting in weakened cell wall structure [12]. This effect is particularly pronounced in mycobacteria due to their unique peptidoglycan modifications that distinguish them from other bacterial species.

The combined disruption of multiple cell wall biosynthetic pathways creates a synergistic effect that enhances the bactericidal activity of phenyl aminosalicylate [12]. This multi-target approach reduces the likelihood of resistance development and contributes to the compound's effectiveness against mycobacterial infections.

Folate Metabolism Perturbation and Selectivity for Pathogens

The selectivity of phenyl aminosalicylate for pathogenic mycobacteria results from fundamental differences in folate metabolism between bacterial and mammalian cells [1] [2] [6]. This selectivity is crucial for the therapeutic application of the compound and contributes to its favorable safety profile.

Bacterial Folate Synthesis Dependency

Mycobacterium tuberculosis, like other bacteria, must synthesize folate cofactors de novo due to the absence of active folate transport systems [16] [17]. This biosynthetic dependency makes bacterial cells particularly vulnerable to disruption of the folate pathway [2] [6]. The incorporation of para-aminosalicylic acid into the folate biosynthetic pathway through dihydropteroate synthase leads to the formation of hydroxyl-dihydrofolate, which subsequently inhibits dihydrofolate reductase and disrupts the normal folate cycle [1] [2].

The resulting perturbation affects multiple folate-dependent processes essential for bacterial survival, including purine biosynthesis, thymidine synthesis, and methionine biosynthesis [2] [14] [17]. The disruption of these pathways creates a cascade of metabolic deficiencies that ultimately lead to bacterial death [2]. The severity of this effect is enhanced by the inability of mycobacteria to salvage folates from the external environment, making them entirely dependent on endogenous synthesis.

Selectivity Mechanisms

The selectivity of phenyl aminosalicylate for bacterial cells over mammalian cells operates through several distinct mechanisms [6]. Human cells possess active folate transport systems that allow them to utilize exogenous folate sources, reducing their dependence on de novo synthesis [18]. Additionally, human dihydrofolate reductase demonstrates reduced sensitivity to hydroxyl-dihydrofolate compared to bacterial enzymes, enabling continued folate metabolism even in the presence of the inhibitory metabolite [6].

The differential sensitivity of bacterial and human dihydrofolate reductase enzymes is particularly important for selectivity [5] [6]. While mycobacterial dihydrofolate reductase is potently inhibited by hydroxyl-dihydrofolate, human dihydrofolate reductase can utilize this compound as a suboptimal substrate, maintaining some level of folate metabolism [6]. This difference allows for selective targeting of bacterial cells while preserving essential folate-dependent processes in host cells.

Furthermore, the unique aspects of mycobacterial folate metabolism, including the presence of alternative enzymes such as RibD (riboflavin biosynthesis protein) that can function as a dihydrofolate reductase analog, contribute to both the selectivity and the potential for resistance development [1] [2]. Understanding these pathways is crucial for optimizing the therapeutic application of phenyl aminosalicylate and related compounds.

Synergistic Effects with Other Antimicrobial Agents

The synergistic effects of phenyl aminosalicylate with other antimicrobial agents represent a critical aspect of its clinical utility and provide opportunities for enhanced therapeutic efficacy [19] [20] [21]. These synergistic interactions operate through multiple mechanisms and have been demonstrated with various classes of antimicrobial compounds.

Cell Wall Synthesis Inhibitor Combinations

Combination therapy with cell wall synthesis inhibitors such as isoniazid, ethambutol, and cycloserine demonstrates significant synergistic effects with phenyl aminosalicylate [19] [12]. These combinations create dual stress on both the cell envelope and folate metabolism pathways, resulting in enhanced bactericidal activity [12]. The folate depletion caused by phenyl aminosalicylate compromises the cell's ability to synthesize and repair cell wall components, thereby potentiating the effects of direct cell wall synthesis inhibitors [11] [12].

Studies have shown that this synergistic approach can achieve 2-4 fold increases in antimycobacterial activity compared to individual agents [19]. The combination effects are particularly pronounced against drug-resistant strains, where single-agent therapy may be insufficient. This synergy forms the basis for standard tuberculosis combination therapy regimens that include para-aminosalicylic acid as a second-line agent [19].

Antifolate Combination Strategies

The combination of phenyl aminosalicylate with other antifolate agents, such as trimethoprim and methotrexate analogs, creates multiple targeting points within the folate biosynthetic pathway [22] [20]. These combinations can achieve 4-10 fold increases in potency by simultaneously targeting different enzymes in folate metabolism [20]. The multi-target approach reduces the likelihood of resistance development and enhances the overall efficacy against mycobacterial infections.

The synergistic effects are particularly evident when combining dihydropteroate synthase-targeting agents with dihydrofolate reductase inhibitors [20]. This approach creates a comprehensive blockade of folate metabolism that is difficult for bacterial cells to overcome through single-point mutations or enzymatic adaptations.

Novel Synergistic Approaches

Recent research has identified particularly potent synergistic combinations involving para-aminobenzoic acid biosynthesis inhibitors [21]. The combination of phenyl aminosalicylate with compounds such as MAC173979, which inhibits para-aminobenzoic acid biosynthesis, can achieve up to 1000-fold enhancement in antimycobacterial activity [21]. This dramatic synergy results from the dual depletion of both para-aminobenzoic acid substrates and the introduction of toxic folate analogs into the biosynthetic pathway.

The mechanism involves the simultaneous limitation of natural folate precursors while enhancing the incorporation and activation of para-aminosalicylic acid into the folate pathway [21]. This combination approach represents a promising strategy for developing next-generation antimycobacterial therapies with enhanced potency and reduced resistance potential.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Characterization of human megakaryocyte colony-stimulating factor in the urinary extracts from patients with aplastic anemia and idiopathic thrombocytopenic purpura

M Kawakita, M Ogawa, E Goldwasser, T MiyakePMID: 6600633 DOI: